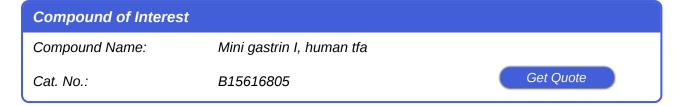


Application Notes and Protocols for SPECT/CT Imaging with Radiolabeled Minigastrin Analogs

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled minigastrin analogs in Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) for the imaging of cholecystokinin-2 receptor (CCK2R)-expressing tumors.

Introduction

The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for nuclear medicine applications due to its high expression in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and other neuroendocrine tumors (NETs)[1] [2][3][4][5]. Minigastrin, a natural ligand for this receptor, and its analogs can be labeled with gamma-emitting radionuclides for SPECT imaging, enabling non-invasive visualization and characterization of CCK2R-positive tumors[1][6]. The combination of SPECT with CT provides both functional and anatomical information, improving the localization and diagnosis of tumor lesions[7][8].

This document outlines the properties of various radiolabeled minigastrin analogs, presents key quantitative data from preclinical and clinical studies, and offers detailed protocols for their radiolabeling, in vitro evaluation, and in vivo SPECT/CT imaging.



Radiolabeled Minigastrin Analogs and Their Properties

Several minigastrin analogs have been developed and radiolabeled for SPECT imaging. The choice of the peptide, chelator, and radionuclide significantly impacts the imaging characteristics, including tumor uptake, clearance kinetics, and metabolic stability.

Commonly Used Radionuclides for SPECT:

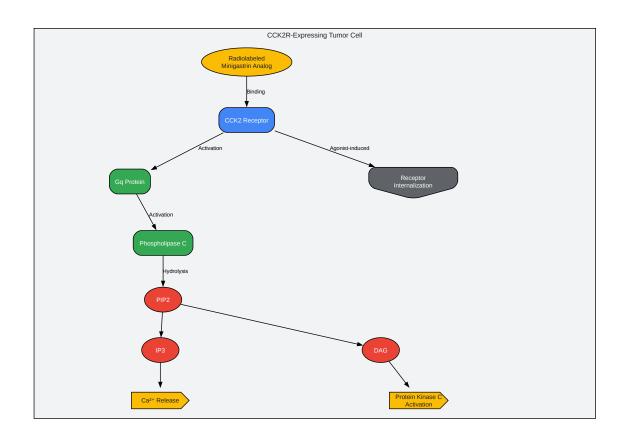
- Indium-111 (¹¹¹In): A widely used radionuclide for SPECT imaging with favorable decay characteristics.
- Technetium-99m (⁹⁹mTc): The most common medical radioisotope, readily available from ⁹⁹Mo/⁹⁹mTc generators, offering excellent imaging properties and low radiation dose to the patient[1][9][10].

Key Minigastrin Analogs and Chelators:

- PP-F11: A promising minigastrin analog that has been conjugated with various chelators like DOTA, NOTA, and NODAGA for labeling with different radiometals[2][11].
- Demogastrin Analogs: Modified at the N-terminus with tetraamine chelators for efficient labeling with ⁹⁹mTc[9][10].
- CP04 (DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂): An analog selected for clinical evaluation due to its high stability, receptor affinity, and favorable in vivo biodistribution with low kidney retention[12][13][14].
- MGS Analogs (e.g., MGS5, MGS11): Analogs with specific amino acid substitutions to improve stability and tumor targeting when labeled with ⁹⁹mTc via a HYNIC chelator[3].
- Peptidomimetic Analogs: Novel minigastrins with amide bonds substituted by 1,2,3-triazoles to improve pharmacokinetic properties[15][16][17].

The binding of these radiolabeled minigastrin analogs to the CCK2R triggers a signaling cascade, leading to cellular responses and internalization of the receptor-ligand complex, which is crucial for tumor visualization.





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CCK2R signaling pathway upon minigastrin analog binding.

Quantitative Data Summary

The following tables summarize key quantitative data for various radiolabeled minigastrin analogs from preclinical studies.



Table 1: In Vitro CCK2R Binding Affinity (IC50)

Compound	Radionuclide/ Metal	Cell Line	IC50 (nM)	Reference
DOTA-PP-F11	⁶⁸ Ga	-	0.81 ± 0.13	[11]
NOTA-PP-F11	⁶⁸ Ga	-	0.79 ± 0.08	[11]
NODAGA-PP- F11	⁶⁸ Ga	-	1.51 ± 0.29	[11]
[⁹⁹ gTc]Demogast rin 1-3	⁹⁹ gTc	AR4-2J	~1	[10]
DOTA-MGS5	⁶⁸ Ga	A431-CCK2R	2.3 ± 0.4	[12]
DOTA-CCK-66	⁶⁷ Ga	AR42J	1.1 ± 0.2	[18]

Table 2: In Vivo Tumor Uptake in Animal Models (%ID/g)



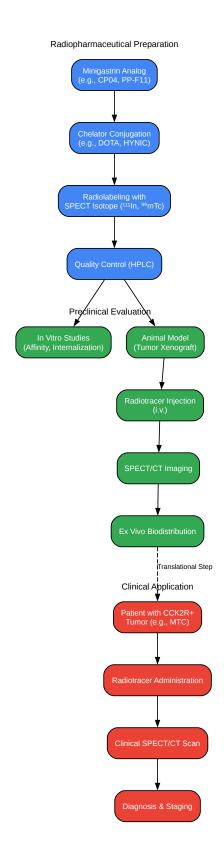
Compound	Radionuclid e	Animal Model (Tumor)	Time p.i.	Tumor Uptake (%ID/g)	Reference
[⁹⁹ mTc]Demo gastrin 1	⁹⁹ mTc	Nude Mice (AR4-2J)	4h	~10	[9]
[⁹⁹ mTc]Demo gastrin 2	⁹⁹ mTc	Nude Mice (AR4-2J)	4h	~12	[9]
[⁹⁹ mTc]Demo gastrin 3	⁹⁹ mTc	Nude Mice (AR4-2J)	4h	~8	[9]
[⁹⁹ mTc]Tc- HYNIC- MGS5	⁹⁹ mTc	Nude Mice (A431- CCK2R)	4h	24.75 ± 4.38	[3]
[⁹⁹ mTc]Tc- HYNIC- MGS11	⁹⁹ mTc	Nude Mice (A431- CCK2R)	4h	42.48 ± 6.99	[3]
[¹¹¹ ln]ln- DOTA-PP- F11	¹¹¹ n	Nude Mice (A431- CCK2R)	1h	13.5 ± 2.1	[11]
[¹⁷⁷ Lu]Lu- DOTA-MGS5	¹⁷⁷ Lu	CB17-SCID Mice (AR42J)	24h	1.4 ± 0.4	[18]
[¹⁷⁷ Lu]Lu- DOTA-CCK- 66	¹⁷⁷ Lu	CB17-SCID Mice (AR42J)	24h	1.6 ± 0.4	[18]

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving radiolabeled minigastrin analogs.





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General workflow for development and application of radiolabeled minigastrin analogs.



Protocol: Radiolabeling of DOTA-conjugated Minigastrin Analogs with Indium-111

This protocol is a generalized procedure based on methods for analogs like ¹¹¹In-CP04 and ¹¹¹In-DOTA-PP-F11[13][14].

Materials:

- DOTA-conjugated minigastrin analog (e.g., CP04)
- Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl
- Ascorbic acid buffer (e.g., 25 mg/mL, pH 4.5)
- Gentisic acid and L-methionine (as stabilizers/radical scavengers)
- Heating block or water bath (90-95°C)
- Sterile, pyrogen-free vials
- HPLC system for quality control

- Reconstitute a lyophilized kit containing the DOTA-peptide (e.g., 10-50 μg) and stabilizers with a defined volume of sterile water or saline.
- Add the required activity of ¹¹¹InCl₃ (e.g., 200-250 MBq) to the vial.
- Gently mix the contents.
- Incubate the reaction vial at 90-95°C for 15-20 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-HPLC to determine the radiochemical purity (RCP). A
 typical mobile phase system would be a gradient of water/TFA and acetonitrile/TFA with a
 C18 column.



 The final product should have an RCP of >95% before injection. The radiolabeled product is typically stable for several hours at room temperature[14].

Protocol: Radiolabeling of HYNIC-conjugated Minigastrin Analogs with Technetium-99m

This protocol is a generalized procedure for labeling analogs like ⁹⁹mTc-HYNIC-MGS5[3].

Materials:

- HYNIC-conjugated minigastrin analog
- Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator
- Stannous chloride (SnCl₂) as a reducing agent
- Co-ligands (e.g., Tricine, EDDA)
- Reaction buffer (e.g., phosphate or citrate buffer, pH 5-7)
- Heating block or water bath (90-100°C)
- Sterile, pyrogen-free vials
- ITLC or HPLC system for quality control

- In a sterile vial, combine the HYNIC-peptide conjugate, the co-ligand(s), and the stannous chloride solution.
- Add the required activity of Na⁹⁹mTcO₄ to the vial.
- Adjust the final volume with buffer and gently mix.
- Incubate the reaction vial at 90-100°C for 10-20 minutes.
- Allow the vial to cool to room temperature.



- Determine the radiochemical purity using radio-ITLC (to separate free pertechnetate and colloid) and/or radio-HPLC.
- A radiochemical purity of >95% is required for clinical use.

Protocol: In Vitro Cell Uptake and Internalization Assay

This assay measures the specific binding and internalization of the radiotracer in CCK2R-expressing cells.

Materials:

- CCK2R-positive cells (e.g., rat pancreatic acinar AR4-2J or transfected A431-CCK2R cells) and control cells (CCK2R-negative)[3][9][10].
- Cell culture medium and supplements
- · Radiolabeled minigastrin analog
- Unlabeled minigastrin analog (for blocking studies)
- Acid buffer (e.g., Glycine-HCl, pH 2.5) to differentiate surface-bound from internalized radioactivity
- Gamma counter

- Plate cells in 24-well plates and allow them to attach overnight.
- Wash the cells with binding medium (e.g., serum-free medium).
- Add the radiolabeled minigastrin analog (e.g., 0.1-1 nM) to the wells. For blocking studies, co-incubate with a high concentration (e.g., 1 μ M) of the unlabeled analog.
- Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to assess uptake kinetics[9].
- After incubation, remove the radioactive medium and wash the cells with ice-cold PBS.



- To measure internalization, first treat the cells with an acid buffer for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this supernatant (surface-bound fraction).
- Lyse the cells with NaOH or another lysis buffer to collect the internalized radioactivity.
- Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity.

Protocol: Preclinical SPECT/CT Imaging in Tumor-Bearing Mice

This protocol describes a typical in vivo imaging study in an animal model.

Materials:

- Tumor-bearing mice (e.g., athymic nude or SCID mice xenografted with AR42J or A431-CCK2R cells)[3][9][18].
- Radiolabeled minigastrin analog, sterile-filtered
- Anesthesia (e.g., isoflurane)
- Small animal SPECT/CT scanner

- Anesthetize the tumor-bearing mouse.
- Administer a defined activity of the radiolabeled minigastrin analog (e.g., 2-15 MBq) via tail vein injection[18][19]. The injected peptide mass is typically in the range of 10-100 pmol[18].
- Allow the radiotracer to distribute in the body for a predetermined time (e.g., 1, 4, and/or 24 hours post-injection)[3][18].

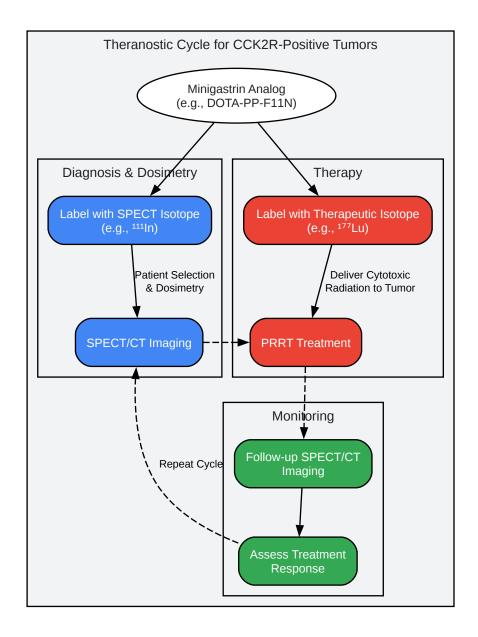


- Position the anesthetized animal in the SPECT/CT scanner. Maintain anesthesia throughout the scan.
- Acquire SPECT images using appropriate collimators and energy windows for the radionuclide (e.g., for ¹¹¹In: 171 keV and 245 keV photopeaks). Acquisition time can range from 30-60 minutes[18].
- Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.
- Reconstruct the SPECT and CT images and fuse them for analysis.
- Following the final imaging time point, animals are typically euthanized for ex vivo biodistribution studies to quantify tracer uptake in tumors and various organs[18].

Theranostic Applications

The principles of targeting CCK2R with minigastrin analogs extend beyond diagnostics. By replacing the SPECT radionuclide with a therapeutic beta- or alpha-emitter (e.g., ¹⁷⁷Lu, ²²⁵Ac), these peptides can be used for Peptide Receptor Radionuclide Therapy (PRRT)[15][19][20]. The SPECT imaging data is crucial for patient selection, dosimetry calculations, and monitoring treatment response in a theranostic approach.





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The theranostic concept using minigastrin analogs.

Conclusion

Radiolabeled minigastrin analogs are highly valuable tools for the SPECT/CT imaging of CCK2R-expressing tumors. Analogs such as ¹¹¹In-CP04 and various ⁹⁹mTc-labeled peptides have demonstrated promising preclinical and initial clinical results, showing high and specific tumor uptake[10][12][13]. Continued development focuses on improving in vivo stability and optimizing the pharmacokinetic profile to enhance tumor-to-background ratios, particularly



reducing kidney retention[1][15][16]. The detailed protocols provided herein serve as a guide for researchers to utilize these powerful imaging agents in their studies, from basic preclinical evaluation to translational clinical research.

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References

- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 2. PET and SPECT imaging of a radiolabeled minigastrin analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs Radiolabeled with Technetium-99m PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medullary Thyroid Carcinoma: An Update on Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear medicine imaging of neuroendocrine tumours PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evolving role of SPECT/CT in neuroendocrine tumors management: staging, treatment response, and follow-up PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auntminnie.com [auntminnie.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. From preclinical development to clinical application: Kit formulation for radiolabelling the minigastrin analogue CP04 with In-111 for a first-in-human clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin ¹⁷⁷Lu-PP-F11N - ProQuest [proquest.com]
- 16. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PubMed [pubmed.ncbi.nlm.nih.gov]
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